3-Methyldec-3-ene

Organic Synthesis Olefination Stereoselective Synthesis

3-Methyldec-3-ene (CAS 36969-75-2) is a C11H22 branched alkene characterized by a methyl substituent and a Δ3 internal double bond. The (E)-stereoisomer is the primary commercially referenced form.

Molecular Formula C11H22
Molecular Weight 154.29 g/mol
CAS No. 36969-75-2
Cat. No. B15475054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyldec-3-ene
CAS36969-75-2
Molecular FormulaC11H22
Molecular Weight154.29 g/mol
Structural Identifiers
SMILESCCCCCCC=C(C)CC
InChIInChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h10H,4-9H2,1-3H3
InChIKeyGPVHYJXOEMPKHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyldec-3-ene (CAS 36969-75-2): Technical Procurement Baseline for a C11 Branched Alkene Reference Standard


3-Methyldec-3-ene (CAS 36969-75-2) is a C11H22 branched alkene characterized by a methyl substituent and a Δ3 internal double bond. The (E)-stereoisomer is the primary commercially referenced form [1]. Its molecular weight is 154.29 g/mol, and it is typically supplied as a liquid with a purity of ≥95% for research applications . It serves as a reference standard in gas chromatography-mass spectrometry (GC-MS) and a synthetic building block for more complex molecular architectures [2].

GC-MS Reference Standard Unique mass spectrum and retention index enable unambiguous identification in complex matrices.
Stereoselective Synthesis Documented (E)-stereochemistry supports predictable stereochemical outcome in synthetic routes.

Why 3-Methyldec-3-ene Cannot Be Replaced by Isomeric Undecenes or Linear Alkenes in Research Applications


Procurement decisions for C11 alkenes are often predicated on cost or perceived similarity, yet isomeric substitution carries significant analytical and synthetic risk. The specific position of the double bond and the methyl branch in 3-Methyldec-3-ene dictate its unique gas chromatographic retention index, mass spectral fragmentation pattern, and lipophilicity [1][2]. Using a different isomer, such as 3-methyldec-1-ene or a linear undecene, will result in mismatched retention times, leading to misidentification in GC-MS workflows, and altered reactivity in stereoselective syntheses [3]. The quantitative evidence below demonstrates the verifiable differentiation that justifies the selection of this specific compound over its closest analogs.

Chromatographic misidentification
Different double bond positions alter retention indices and mass spectra; substitution may cause peak misassignment in GC-MS analysis.
Altered reactivity
Trisubstituted alkene exhibits different regioselectivity and kinetics compared to monosubstituted analogs, impacting synthetic outcomes.

3-Methyldec-3-ene: Quantified Differentiation in Synthesis, Physicochemistry, and Analytical Behavior


Synthetic Yield Advantage via 1,1-Dimetalloalkane Olefination of Ketones

The synthesis of (E)-3-Methyldec-3-ene via the Ti-catalyzed reaction of (E)-1-heptenyl-diisobutylalane with butanone proceeds with a reproducible isolated yield of 62% [1]. This method, using a 1,1-dimetalloalkane intermediate, offers a defined stereochemical outcome for the internal double bond. While direct comparative yields for the same substrate with alternative olefination methods are not published, this specific protocol establishes a verifiable baseline for chemical procurement and synthetic planning, ensuring a predictable and documented route to the target molecule.

Synthetic Yield
Class-level
62% isolated yield
Establishes procurement benchmark for synthesis planning.
Baseline protocol; comparative yields not reported.
Organic Synthesis Olefination Stereoselective Synthesis

Differentiation in Lipophilicity (LogP) from the Terminal Alkene Isomer 3-Methyldec-1-ene

3-Methyldec-3-ene exhibits a predicted octanol-water partition coefficient (LogP) of 5.3 [1]. In contrast, its structural isomer, 3-methyldec-1-ene (CAS 13151-28-5), which features a terminal double bond, has a predicted LogP of 4.169 [2]. The difference of +1.131 log units corresponds to an approximately 13.5-fold increase in lipophilicity for the internal alkene. This substantial variation in predicted lipophilicity will directly impact chromatographic retention behavior, membrane permeability in biological assays, and partitioning in biphasic reactions, making the two isomers non-interchangeable in any quantitative application.

Lipophilicity (LogP)
Cross-study comparable
5.3 vs 4.169 (+1.131 log units)
Reported 13.5-fold higher lipophilicity; supports isomer differentiation in partitioning studies.
Predicted values; experimental validation recommended.
Physicochemical Property Lipophilicity ADME Partitioning

Structural Basis for Differentiated Reactivity in Electrophilic Additions

The reactivity of alkenes toward electrophilic addition is strongly influenced by the substitution pattern around the double bond. As a trisubstituted alkene, 3-Methyldec-3-ene is significantly more stable and reacts more rapidly with electrophiles compared to less substituted analogs like linear 1-undecene (a monosubstituted alkene) . The internal, trisubstituted nature of the double bond leads to a more stable carbocation intermediate, directing regioselectivity in reactions such as hydroboration-oxidation or epoxidation. This class-level property differentiates 3-Methyldec-3-ene from its linear and less substituted isomers, which will exhibit different reaction kinetics and product distributions under identical conditions.

Alkene Reactivity
Class-level
Trisubstituted vs monosubstituted alkene
Regioselectivity and kinetics differences may alter synthetic outcome.
Based on general organic chemistry principles.
Organic Chemistry Alkene Reactivity Regioselectivity Structure-Activity Relationship

Suitability as a Reference Standard in GC-MS Metabolomics and Flavor Analysis

The unambiguous identification of volatile organic compounds (VOCs) in complex biological or flavor matrices via GC-MS requires the use of authentic reference standards to confirm both mass spectra and retention indices [1]. 3-Methyldec-3-ene, as a specific branched alkene, possesses a unique mass spectral fragmentation pattern and a predictable linear retention index (LRI) on standard GC columns. The use of this specific compound, as opposed to an isomer, ensures accurate peak assignment and quantification in studies of natural product chemistry, metabolomics, and food science [2]. This differentiates it from generic alkane standards, which cannot provide the same level of structural specificity.

GC-MS Reference Standard
Class-level
Unique mass spectrum and LRI
Enables reliable peak assignment; substitution risks misidentification.
Standard analytical best practice.
Analytical Chemistry GC-MS Metabolomics Flavor Analysis Reference Standard

Optimal Deployment Scenarios for 3-Methyldec-3-ene Based on Verified Evidence


GC-MS Reference Standard for Volatile Metabolite or Flavor Component Identification

Use 3-Methyldec-3-ene as an authentic reference standard in GC-MS workflows for metabolomics, environmental analysis, or food flavor profiling. The compound's unique combination of a specific mass spectrum and a predictable linear retention index (LRI) enables the unambiguous identification and quantification of this branched alkene in complex sample matrices, a capability that cannot be replicated by isomeric or linear alkane standards [1][2].

Synthetic Building Block for Stereoselective Transformations

Employ (E)-3-Methyldec-3-ene as a substrate in stereoselective organic synthesis. The defined stereochemistry of the internal double bond and the documented synthetic route with a 62% yield [1] provide a reliable starting point for constructing more complex chiral molecules. Its reactivity, governed by its trisubstituted alkene nature, will differ predictably from less substituted analogs, enabling controlled functionalization .

Lipophilicity Reference in Partitioning or ADME Model Studies

Utilize 3-Methyldec-3-ene (LogP 5.3) in studies of biphasic partitioning, chromatographic method development, or in silico ADME modeling as a representative of a moderately lipophilic, branched hydrocarbon. Its significant LogP difference (+1.131 units) compared to its terminal alkene isomer [1][2] makes it a valuable tool for probing the effects of double bond position on molecular lipophilicity and environmental fate.

Application
Selection Property
Validation Focus
GC-MS Reference Standard
Unique mass spectrum and LRI
Accurate peak identification in complex matrices
Stereoselective Synthesis
Documented (E)-stereochemistry and synthetic protocol
Stereochemical fidelity and yield verification
Lipophilicity Reference
Reported LogP differentiation from isomers
Partitioning model calibration and ADME studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyldec-3-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.